molecular formula C12H15ClN2O2 B554934 L-Tryptophan methyl ester hydrochloride CAS No. 7524-52-9

L-Tryptophan methyl ester hydrochloride

Cat. No.: B554934
CAS No.: 7524-52-9
M. Wt: 254.71 g/mol
InChI Key: XNFNGGQRDXFYMM-PPHPATTJSA-N
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Description

L-Tryptophan methyl ester hydrochloride: is a derivative of the essential amino acid tryptophan. It is commonly used in peptide synthesis and serves as a precursor for various biochemical compounds. The compound has the molecular formula C12H14N2O2·HCl and a molecular weight of 254.71 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methyl-Esterification of L-Tryptophan: The primary method involves the methyl-esterification of L-tryptophan.

    Industrial Production Methods: Industrially, the compound is produced by reacting L-tryptophan with methanol in the presence of hydrochloric acid.

Comparison with Similar Compounds

Uniqueness: L-Tryptophan methyl ester hydrochloride is unique due to its specific reactivity and role in synthesizing bioactive compounds like tadalafil. Its methyl ester group provides distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNGGQRDXFYMM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226219
Record name Methyl tryptophanate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7524-52-9
Record name L-Tryptophan, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7524-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tryptophanate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl tryptophanate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-tryptophanate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TRYPTOPHANATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of chemical reactions is L-Tryptophan methyl ester hydrochloride commonly used for?

A1: this compound serves as a versatile building block in various organic reactions, particularly in the synthesis of complex heterocyclic compounds. It's commonly employed as a starting material in the Pictet-Spengler reaction [, , , ], a key step in constructing tetrahydro-β-carbolines, which are important structural motifs found in numerous natural products and pharmaceuticals. Additionally, researchers utilize it in palladium-catalyzed N1-selective allylation reactions with allylic alcohols [], offering a route to diversely functionalized indoles, another significant class of bioactive compounds. Furthermore, its susceptibility to cyclopalladation allows for regioselective functionalization, as demonstrated by the 2-iodination of the indole ring [].

Q2: What are the structural characteristics of this compound?

A2: While specific spectroscopic data isn't provided in the abstracts, the molecular formula of this compound is implied to be C12H15ClN2O2, as it's a hydrochloride salt of L-Tryptophan methyl ester (C12H14N2O2). The compound retains the chiral center of L-tryptophan, confirming its use in enantioselective synthesis [, , ].

Q3: What are some examples of compounds synthesized using this compound as a starting material?

A3: Researchers have successfully synthesized a variety of compounds using this compound. One notable example is the total synthesis of isoroquefortine C [], a complex natural product. Other synthesized compounds include α-Benzyl amino-β-(3-Indole)-Propionic Acid Methyl Ester [], a potential anti-tumor indolyl diketopiperazine intermediate, and 12-Phenyl-substituted-tetrahydro-β-carbolinediketopiperazine [].

Q4: How does this compound behave in photochemical reactions?

A4: this compound acts as an efficient quencher of triplet excited states of certain quinones, like pyrano- and furano-1,4-naphthoquinone derivatives []. This quenching proceeds through a proton-coupled electron transfer (PCET) mechanism, resulting in the formation of radical pairs. This behavior is relevant in understanding potential photochemical reactions involving this compound and its derivatives.

Q5: What is a crucial aspect of the Pictet-Spengler reaction with this compound highlighted in the research?

A5: The research emphasizes the significance of diastereoselectivity in the Pictet-Spengler reaction employing this compound [, ]. Notably, when conducted in non-acidic, aprotic media, the reaction demonstrates a preference for the formation of cis-1,3-disubstituted 1,2,3,4-tetrahydro-β-carbolines. This control over stereochemistry is paramount in synthesizing biologically active compounds where specific isomers often exhibit distinct activities.

Q6: What strategies have been explored to enhance the synthesis of compounds using this compound?

A6: To improve the synthesis process, researchers have utilized crystallization-induced asymmetric transformation (CIAT) [, ]. This technique allows for the isolation of enantiomerically pure compounds, crucial for pharmaceutical applications where chirality plays a significant role in drug efficacy and safety.

Q7: How does this compound contribute to research on antimicrobial agents?

A7: this compound acts as a precursor for synthesizing tetrahydro-β-carboline diketopiperazines, a class of compounds with potential antimicrobial properties []. The ability to create diverse analogs through modifications on the starting this compound scaffold allows for exploring structure-activity relationships and optimizing antimicrobial potency.

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